molecular formula C9H10ClFO B8694300 1-(3-Chloropropoxy)-3-fluorobenzene

1-(3-Chloropropoxy)-3-fluorobenzene

Cat. No.: B8694300
M. Wt: 188.62 g/mol
InChI Key: CWHZJPRKVRSFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropoxy)-3-fluorobenzene (C₉H₁₀ClFO, MW 188.63 g/mol) is a halogenated aromatic ether characterized by a fluorine atom at the meta position and a 3-chloropropoxy chain attached to the benzene ring . The compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive chloropropoxy and fluorine groups.

Properties

Molecular Formula

C9H10ClFO

Molecular Weight

188.62 g/mol

IUPAC Name

1-(3-chloropropoxy)-3-fluorobenzene

InChI

InChI=1S/C9H10ClFO/c10-5-2-6-12-9-4-1-3-8(11)7-9/h1,3-4,7H,2,5-6H2

InChI Key

CWHZJPRKVRSFCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 1-(3-Chloropropoxy)-4-fluorobenzene

  • Structure : The para-fluorine isomer (C₉H₁₀ClFO, MW 188.63 g/mol) differs only in the position of the fluorine atom (para instead of meta) .
  • Spectral Data: While FTIR/UV-vis data for the meta isomer are unavailable, the para analog’s spectral profile would exhibit shifts in absorption peaks due to altered electronic effects .
  • CAS Confusion : Two conflicting CAS numbers are reported (62780-89-6 and 1716-42-3 ), highlighting the need for verification via authoritative databases.

Functional Group Variants: 1-(2-Aminopropoxy)-3-fluorobenzene

  • Structure: Replacing the chlorine in the propoxy chain with an amine group yields C₉H₁₂FNO (MW 169.2 g/mol) .
  • Key Differences :
    • Reactivity : The amine group introduces nucleophilic character, making this compound a precursor for drug candidates (e.g., β-blockers) .
    • Hazard Profile : Unlike the chlorinated analog, the amine may pose risks of toxicity or flammability, though specific data are unavailable .

Substituent Modifications: 1-(Trifluoromethyl)-3-propoxybenzene

  • Structure : This compound (C₁₀H₁₁F₃O, MW 204.19 g/mol) features a trifluoromethyl group instead of fluorine and chlorine .
  • Key Differences :
    • Lipophilicity : The trifluoromethyl group increases hydrophobicity, enhancing membrane permeability in pharmaceutical contexts .
    • Electronic Effects : The strong electron-withdrawing nature of -CF₃ alters the ring’s electron density, affecting reaction kinetics in substitution reactions.

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) CAS Number Key Substituents Applications/Notes
1-(3-Chloropropoxy)-3-fluorobenzene C₉H₁₀ClFO 188.63 1716-42-3 Meta-F, 3-chloropropoxy Intermediate for agrochemicals
1-(3-Chloropropoxy)-4-fluorobenzene C₉H₁₀ClFO 188.63 62780-89-6 Para-F, 3-chloropropoxy Potential solvent modifier
1-(2-Aminopropoxy)-3-fluorobenzene C₉H₁₂FNO 169.2 167087-56-1 Meta-F, 2-aminopropoxy Pharmaceutical precursor
1-(Trifluoromethyl)-3-propoxybenzene C₁₀H₁₁F₃O 204.19 178987-11-6 Trifluoromethyl, propoxy Materials science

Research Findings and Implications

  • Synthetic Yields : Chloropropoxy-containing compounds (e.g., 1-((3-chloropropoxy)methyl)pyrene) exhibit moderate yields (~39%) due to steric challenges in alkylation reactions .
  • Safety Profiles: 1-(3-Chloropropoxy)-4-fluorobenzene carries hazards of skin/eye irritation (H315, H319) , whereas amino derivatives may require stricter handling due to amine reactivity.
  • Biological Relevance : The trifluoromethyl analog’s enhanced lipophilicity suggests utility in drug design, particularly for CNS-targeting molecules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.